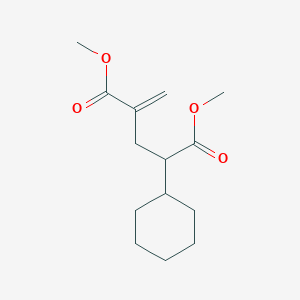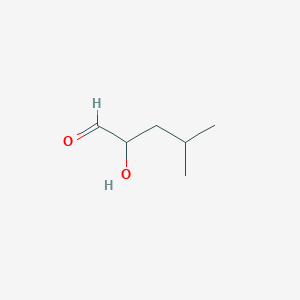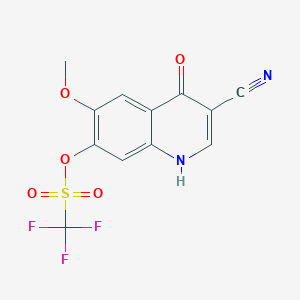
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine is a peptide composed of seven amino acids: lysine, leucine, threonine, phenylalanine, glycine, lysine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, protected at the N-terminus and side chains, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
化学反应分析
Types of Reactions
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine can undergo various chemical reactions, including:
Oxidation: The threonine and phenylalanine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other residues through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives, while reduction of disulfide bonds results in free thiol groups.
科学研究应用
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine has several scientific research applications, including:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Materials Science: Utilized in the development of peptide-based materials and nanostructures.
作用机制
The mechanism of action of L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific application and biological activity being studied.
相似化合物的比较
Similar Compounds
L-Lysyl-L-isoleucylglycyl-L-alpha-glutamyl-L-histidyl-L-threonyl-L-prolyl-L-seryl-L-alanyl-L-leucyl-L-alanyl-L-isoleucyl-L-methionyl-L-alpha-glutamyl-L-asparaginyl-L-alanine: Another peptide with a different sequence and potential biological activities.
L-Alanyl-L-leucyl-L-lysyl-L-arginyl-L-glutaminylglycyl-L-arginyl-L-threonyl-L-leucyl-L-tyrosylglycyl-L-phenylalanylglycyl-: A peptide with a similar length but different amino acid composition.
Uniqueness
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
属性
CAS 编号 |
183802-44-0 |
|---|---|
分子式 |
C35H59N9O9 |
分子量 |
749.9 g/mol |
IUPAC 名称 |
2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C35H59N9O9/c1-21(2)17-26(42-31(49)24(38)13-7-9-15-36)34(52)44-30(22(3)45)35(53)43-27(18-23-11-5-4-6-12-23)33(51)39-19-28(46)41-25(14-8-10-16-37)32(50)40-20-29(47)48/h4-6,11-12,21-22,24-27,30,45H,7-10,13-20,36-38H2,1-3H3,(H,39,51)(H,40,50)(H,41,46)(H,42,49)(H,43,53)(H,44,52)(H,47,48)/t22-,24+,25+,26+,27+,30+/m1/s1 |
InChI 键 |
HRSZYQGYLAJYJF-CCSCBQILSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
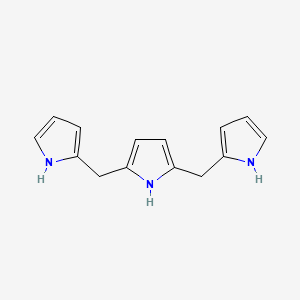
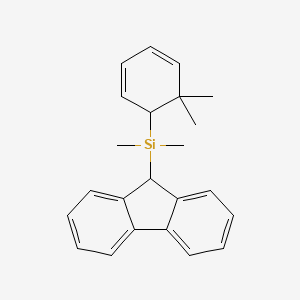
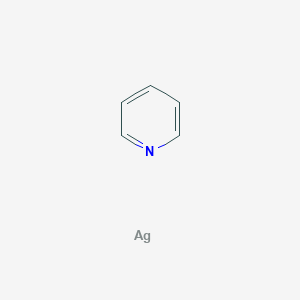
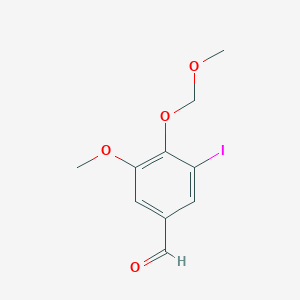
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)

